molecular formula C22H15Cl2FN2O4 B11556800 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11556800
M. Wt: 461.3 g/mol
InChI Key: VFOXEMGFFICFIH-RPPGKUMJSA-N
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Description

4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a synthetic organic compound that combines multiple functional groups, including phenyl, fluorobenzoate, and dichlorophenoxyacetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE typically involves a multi-step process:

    Formation of 2-(2,4-DICHLOROPHENOXY)ACETAMIDO: This intermediate is prepared by reacting 2,4-dichlorophenoxyacetic acid with an amine under suitable conditions.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-formylphenyl 3-fluorobenzoate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalyst Selection: Choosing an efficient catalyst to enhance reaction rates.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and benzoate rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure.

    Agricultural Chemistry: Possible applications as a herbicide or pesticide, leveraging its dichlorophenoxy group.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in biological pathways.

    Interact with Receptors: Modulate receptor activity, leading to downstream effects.

    Affect Cellular Pathways: Influence cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar dichlorophenoxy group.

    3-Fluorobenzoic Acid: Shares the fluorobenzoate moiety, used in various chemical syntheses.

    Phenyl Acetates: Compounds with phenyl acetate groups, used in pharmaceuticals and agrochemicals.

Uniqueness

4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C22H15Cl2FN2O4

Molecular Weight

461.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C22H15Cl2FN2O4/c23-16-6-9-20(19(24)11-16)30-13-21(28)27-26-12-14-4-7-18(8-5-14)31-22(29)15-2-1-3-17(25)10-15/h1-12H,13H2,(H,27,28)/b26-12+

InChI Key

VFOXEMGFFICFIH-RPPGKUMJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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